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Introduction

(R)-(+)-B-Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, is a chiral
primary amine belonging to the phenethylamine class of compounds.[1] It is a positional isomer
of the well-known central nervous system stimulant, amphetamine (a-methylphenethylamine),
sharing the same molecular formula CoH13N but differing in the placement of the methyl group
on the propyl sidechain.[2] While amphetamine has the methyl group at the alpha (a) position
relative to the amine, 3-methylphenethylamine has it at the beta (3) position.[2] This structural
distinction has profound implications for its pharmacological and toxicological profile.

Historically synthesized in the 1930s during a period of active research into stimulant
compounds, (R)-(+)-B-Methylphenethylamine has seen limited clinical development.[2]
However, it remains a compound of significant interest for several reasons. In pharmaceutical
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development, its chiral nature makes it a valuable building block for the synthesis of
enantiomerically pure bioactive molecules.[1] In forensic and anti-doping contexts, its structural
similarity to amphetamine necessitates robust analytical methods for its unambiguous
identification and differentiation from controlled substances.[3][4] This guide provides a
comprehensive overview of the core physicochemical properties of the (R)-(+)-enantiomer,
underpinned by established experimental methodologies and field-proven insights for
researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all subsequent research
and development. The key identifiers and structural details for (R)-(+)-B-Methylphenethylamine
are summarized below.

Identifier Value

IUPAC Name (2R)-2-phenylpropan-1-amine[5][6]

Synonyms (R)-(+)-2-Phenyl-1-propylamine, (R)-(+)-beta-
Methylphenethylamine[1][5][7]

CAS Number 28163-64-6[1][5][7]

Molecular Formula CoH13N[1][2]

Molecular Weight 135.21 g/mol [1][5]

SMILES CC1=CC=CC=C1[5][6]

InChiKey AXORVIZLPOGIRG-QMMMGPOBSA-N[5][6]

The structure possesses a single chiral center at the B-carbon, giving rise to (R) and (S)
enantiomers.[2] This guide focuses specifically on the dextrorotatory (R)-(+)-enantiomer.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various
environments, influencing everything from its absorption and distribution in biological systems
to its formulation and storage requirements.
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¢ Physicochemical

Property Value Conditions
Colorless to pale yellow clear Standard Temperature and
Appearance o
liquid[1][2] Pressure
N ) Atmospheric Pressure
Boiling Point ~197 °C i
(literature)
102 °C[1][7] 2 mmHg
80 °C 10 mmHg
Density 0.945 - 0.95 g/mL[1] 20-25 °C
Refractive Index 1.525 - 1.530[1][7] n20/D

Optical Rotation

[a]2°/D = +30° to +35°[1][7]

c=1 in Ethanol

Water Solubility ~5.19g/L 25 °C (Slightly soluble)
pKa ~9.9 (conjugate acid)[2] Estimated
Flash Point 81 °C[7] Closed Cup

Physical State and Appearance

At standard ambient temperature and pressure, (R)-(+)-B-Methylphenethylamine exists as a

colorless to pale yellow, clear liquid.[1][2] The presence of color may indicate oxidation or the

presence of impurities, a critical observation during quality control assessments.

Boiling Point

The boiling point is a key indicator of a substance's volatility. For (R)-(+)-3-

Methylphenethylamine, the literature value at atmospheric pressure is approximately 197 °C.

However, due to the potential for thermal decomposition or oxidation at such temperatures, it is

standard practice in organic chemistry to distill amines under reduced pressure. This lowers the

boiling point to a more manageable and less destructive range, such as 102 °C at 2 mmHg or

80 °C at 10 mmHg.[1][7] This choice of methodology is causal; it preserves the integrity of the

compound during purification.
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Solubility Profile

As a primary amine, the compound exhibits slight solubility in water (~5.1 g/L at 25 °C).[2] This
limited aqueous solubility is due to the hydrophobic nature of the phenyl and propyl
components of the molecule, which dominates over the hydrophilic amine group capable of
hydrogen bonding. Conversely, it demonstrates good solubility in common organic solvents,
particularly polar organics like ethanol.[2] This differential solubility is fundamental to designing
extraction, purification, and formulation protocols. For instance, forming the hydrochloride salt
dramatically increases water solubility, a common strategy in pharmaceutical formulation.[8]

Basicity and pKa

The lone pair of electrons on the nitrogen atom of the primary amine group confers basic
properties to the molecule. The pKa of its conjugate acid is estimated to be around 9.9.[2] This
value indicates that at physiological pH (~7.4), (R)-(+)-B-Methylphenethylamine will exist
predominantly in its protonated, cationic form. This has direct consequences for its biological
activity, including its ability to interact with transporters and receptors, as well as its absorption
and distribution characteristics.

Optical Activity

As a chiral molecule, (R)-(+)-B-Methylphenethylamine rotates the plane of polarized light. The
specific rotation is a defining characteristic of an enantiomer and a direct measure of its
enantiomeric purity. The reported value is positive, between +30° and +35°, when measured in
ethanol at a concentration of 1 g/100mL using the sodium D-line (589 nm).[1][7] A deviation
from this range would suggest either the presence of the (S)-(-) enantiomer as an impurity or
an error in concentration measurement.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation
and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining molecular weight and fragmentation
patterns. In forensic and doping control, UPLC-MS/MS is the gold standard for detecting and

© 2026 BenchChem. All rights reserved. 4 /13 Tech Support


https://grokipedia.com/page/%CE%92-Methylphenethylamine
https://grokipedia.com/page/%CE%92-Methylphenethylamine
https://en.wikipedia.org/wiki/%CE%92-Methylphenethylamine
https://grokipedia.com/page/%CE%92-Methylphenethylamine
https://www.chemimpex.com/products/39470
https://www.tcichemicals.com/CH/en/p/M1746
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

quantifying B-Methylphenethylamine in biological matrices.[4][9] Under electrospray ionization
(ESI) in positive mode, the compound readily forms a protonated molecule [M+H]* at a mass-
to-charge ratio (m/z) of 136.1121.[9] Collision-induced dissociation (CID) of this parent ion
yields characteristic fragment ions, with the most significant being at m/z 119.0855 (loss of
ammonia, NH3) and m/z 91.0542 (the tropylium cation).[9] The ion at m/z 119.0855 is typically
used as the quantifier for its high abundance and specificity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e 1H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic protons
of the phenyl ring will appear as a multiplet in the ~7.2-7.4 ppm region. The benzylic proton
(CH) will be a multiplet coupled to both the methyl and methylene protons. The two
diastereotopic protons of the aminomethyl group (CH2) will appear as distinct signals, and
the methyl group (CHs) will be a doublet.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-
equivalent carbons. The phenyl ring will display four signals (due to symmetry), while the
three carbons of the propyl sidechain will each have a unique chemical shift.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The spectrum of (R)-(+)-
B-Methylphenethylamine will be characterized by:

N-H Stretching: A pair of medium-intensity peaks in the 3300-3400 cm~1 region,
characteristic of a primary amine (-NHz).

e C-H Stretching: Aromatic C-H stretches appear just above 3000 cm~2, while aliphatic C-H
stretches appear just below 3000 cm~1,

e Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm~1 region.

» N-H Bending: A broad absorption around 1600 cm~1.[6]
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Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following are representative
workflows for the characterization of (R)-(+)-B-Methylphenethylamine.

Protocol: Determination of Optical Rotation via
Polarimetry

This protocol validates the enantiomeric identity and purity of the sample.

Instrument Preparation: Calibrate the polarimeter using a blank (pure ethanol). Ensure the
sodium lamp light source is stable.

o Sample Preparation: Accurately weigh approximately 100 mg of (R)-(+)-B3-
Methylphenethylamine and dissolve it in absolute ethanol in a 10 mL volumetric flask. Ensure
complete dissolution and fill to the mark. This creates a solution with a precise concentration
(c) of ~1 g/100mL.

o Measurement: Rinse the polarimeter cell (path length, I, typically 1 dm) with a small amount
of the prepared solution, then fill it, ensuring no air bubbles are present.

o Data Acquisition: Place the cell in the polarimeter and record the observed rotation (a).
Perform at least three separate measurements and calculate the average.

o Calculation: Calculate the specific rotation [a] using the formula: [a] = a/ (c *I)

» Validation: The calculated specific rotation should fall within the expected range of +30° to
+35°.[1][7] A result outside this range indicates potential contamination with the (S)-
enantiomer or other optically active impurities.

Protocol: UPLC-MS/MS for Isomer-Specific
Quantification

This workflow is critical for distinguishing p-methylphenethylamine from amphetamine, a
common challenge in forensic analysis.[3][4]

e Sample Preparation (e.g., Urine):
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o To 1 mL of urine, add an internal standard (e.g., amphetamine-d11).[9]

o Perform a two-step liquid-liquid extraction. First, alkalinize the sample with NaOH and
extract with an organic solvent (e.g., ethyl acetate).

o Separate the organic layer and then perform a back-extraction into an acidic aqueous
solution (e.g., 0.1 M HCI).

o The final acidic aqueous layer containing the protonated amines is then injected into the
UPLC-MS/MS system. This extraction is causal: it cleans the sample matrix and
concentrates the basic analytes.

o Chromatographic Separation (UPLC):
o Column: Areverse-phase C18 column is typically used.

o Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is
employed to achieve sharp peak shapes and good ionization.

o Rationale: The key to this protocol is achieving baseline chromatographic separation
between [3-methylphenethylamine and its positional isomer, amphetamine.[9] Insufficient
separation can lead to misidentification, as their fragmentation patterns can be similar.[4]

e Mass Spectrometric Detection (MS/MS):
o lonization: Positive ion electrospray ionization (ESI+).
o Mode: Multiple Reaction Monitoring (MRM).

o Transitions: Monitor at least two MRM transitions for the analyte and one for the internal
standard.

» For 3-Methylphenethylamine:
» Quantifier: 136.1 -> 119.1

» Qualifier: 136.1 ->91.1
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o Validation: The presence of the analyte is confirmed by the co-elution of both transitions at
the correct retention time with a consistent ion ratio. Quantification is achieved by
comparing the peak area of the quantifier transition to that of the internal standard.

Synthesis and Handling
Synthetic Workflow Overview

A common laboratory synthesis route involves the catalytic hydrogenation of 2-
phenylpropionitrile.[2][8] This method is effective but yields a racemic mixture of (R) and (S)
enantiomers.
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Racemic Synthesis

(Z-Phenylpropionitrile)

H2 / Pd/C
Ethanol, Ammonia

Racemic -Methylphenethylamine

Chiral Resolution

(R,R)-Tartaric Acid

Diastereomeric Salt
Crystallization

Basification
(e.g., NaOH)

(R)-(+)-B-Methylphenethylamine

Click to download full resolution via product page

Caption: General workflow for synthesis and chiral resolution of 3-Methylphenethylamine.
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Obtaining the enantiopure (R)-isomer requires an additional chiral resolution step, often by
forming diastereomeric salts with a chiral acid like (R,R)-tartaric acid, followed by fractional
crystallization.[2] More advanced, modern approaches utilize biocatalytic methods, such as
employing (R)-selective transaminases, to achieve high enantiomeric excess directly.[2]

Storage and Handling

(R)-(+)-B-Methylphenethylamine is an air-sensitive primary amine.[2] Exposure to atmospheric
carbon dioxide can lead to the formation of a solid carbonate salt, while oxygen can cause
gradual degradation.

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere, such as nitrogen or argon.[2] For long-term storage, refrigeration (2-8°C) is
recommended.

o Safety: The compound is corrosive and can cause severe skin burns and eye damage.[6]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a
lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

(R)-(+)-B-Methylphenethylamine is a chiral amine with a well-defined set of physicochemical
properties that are critical to its application in research and development. Its liquid state, limited
water solubility, basicity, and characteristic optical rotation are key identifiers. A thorough
understanding of its spectroscopic profile is essential for its unambiguous identification,
particularly in distinguishing it from its controlled isomer, amphetamine. The experimental
protocols outlined herein provide a framework for the robust and reliable characterization of this
compound, emphasizing the causal link between methodological choices and data integrity.
Proper handling and storage procedures are paramount to maintaining its purity and ensuring
laboratory safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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